![molecular formula C13H20O4 B2759885 1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate CAS No. 122699-62-1](/img/structure/B2759885.png)
1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is a compound with a unique bicyclic structure. It belongs to the class of bicyclo[2.1.1]hexanes, which are known for their sp3-rich chemical space and strained bicyclic scaffolds. These properties make them valuable in the development of bio-active compounds and novel chemical entities .
Vorbereitungsmethoden
The synthesis of 1-tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate involves photochemical reactions. One efficient method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the creation of new building blocks that can be further derivatized through numerous transformations . Industrial production methods may involve scaling up this photochemical process, although it requires specialized equipment and conditions .
Analyse Chemischer Reaktionen
1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and bio-active compounds.
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate involves its interaction with molecular targets and pathways. The compound’s sp3-rich and strained bicyclic structure allows it to modulate the solubility, activity, and conformational restriction of target molecules. This modulation can lead to improved biological activity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere, bicyclo[1.1.1]pentane has been extensively studied for its biological value.
Bicyclo[2.2.1]heptane: Another bicyclic compound with different structural and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical space it occupies.
Eigenschaften
IUPAC Name |
4-O-tert-butyl 1-O-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-11(2,3)17-10(15)13-6-5-12(7-13,8-13)9(14)16-4/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOHCGJYRZBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCC(C1)(C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2759803.png)
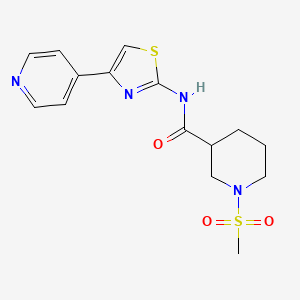
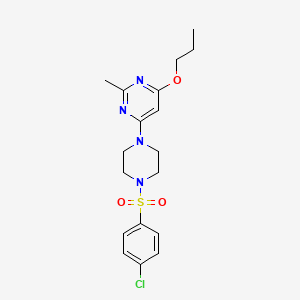
![9-(2-fluorophenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2759806.png)
![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2759809.png)
![5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2759810.png)
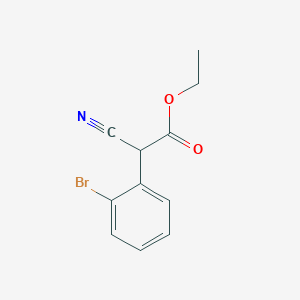
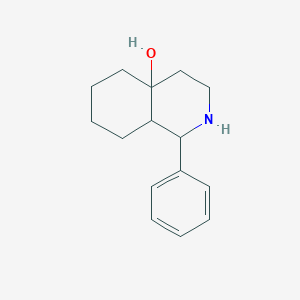
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2759816.png)
![6-{[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2759818.png)
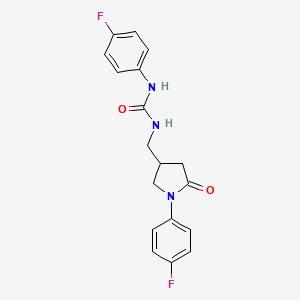
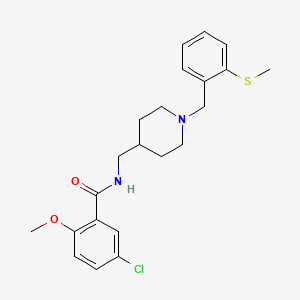
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide](/img/structure/B2759824.png)
![N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2759825.png)
